molecular formula C21H27NO2 B13789809 3-(1-(m-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol CAS No. 28142-56-5

3-(1-(m-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol

Katalognummer: B13789809
CAS-Nummer: 28142-56-5
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: GPPYXKZKCAETJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound with the molecular formula C21H27NO2 It is characterized by the presence of a phenol group, a pyrrolidine ring, and a hydroxyphenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions One common method includes the alkylation of 3-hydroxyphenethylamine with 3-bromopropylbenzene, followed by cyclization to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[1-(3-Hydroxyphenethyl)-3-methyl-3-pyrrolidinyl]phenol
  • 3-[1-(3-Hydroxyphenethyl)-3-ethyl-3-pyrrolidinyl]phenol
  • 3-[1-(3-Hydroxyphenethyl)-3-butyl-3-pyrrolidinyl]phenol

Uniqueness

3-[1-(3-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propyl group in the pyrrolidine ring differentiates it from similar compounds, potentially leading to unique interactions and effects.

Eigenschaften

CAS-Nummer

28142-56-5

Molekularformel

C21H27NO2

Molekulargewicht

325.4 g/mol

IUPAC-Name

3-[2-[3-(3-hydroxyphenyl)-3-propylpyrrolidin-1-yl]ethyl]phenol

InChI

InChI=1S/C21H27NO2/c1-2-10-21(18-6-4-8-20(24)15-18)11-13-22(16-21)12-9-17-5-3-7-19(23)14-17/h3-8,14-15,23-24H,2,9-13,16H2,1H3

InChI-Schlüssel

GPPYXKZKCAETJA-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CCN(C1)CCC2=CC(=CC=C2)O)C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.